4H-thiopyran-4-one 1,1-dioxide
Overview
Description
4H-thiopyran-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, and a dioxide functionality at the 1,1-position, indicating the presence of two oxygen atoms double-bonded to the sulfur atom.
Synthesis Analysis
The synthesis of 4H-thiopyran-4-one 1,1-dioxide and its derivatives has been explored through various methods. A novel [1+1+1+1+1+1] annulation process has been developed for constructing tetrahydro-2H-thiopyran 1,1-dioxides, with rongalite serving as a tethered C-S synthon and a source of sulfone . Another approach involves a base-induced cyclization of propargyl alkenylsulfones, yielding 4,5-disubstituted 2H-thiopyran 1,1-dioxides through a process that likely proceeds via a 6π-electrocyclization . Additionally, a multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides has been reported, starting with the oxidation of the ketone followed by reduction, mesylation, and elimination steps .
Molecular Structure Analysis
The molecular structure of 4H-thiopyran-4-one 1,1-dioxide and related compounds has been studied using various spectroscopic techniques. The 13C NMR spectra of these compounds reveal the influence of heteroatoms and substituents at the 1-position on the chemical shifts of specific carbon atoms within the molecule . The structure and purity of synthesized compounds have been confirmed by 2D NMR and GCMS methods .
Chemical Reactions Analysis
The chemical reactivity of 4H-thiopyran-4-one 1,1-dioxides is influenced by the substituents on the thiopyran ring. Oxidation with hydrogen peroxide can lead to the formation of the 1,1-dioxide or dehydrogenation at the C(4) position, depending on the degree of substitution . The photochemical behavior of these compounds has also been investigated, with the formation of stereoisomeric bicyclic photoproducts through a vinyl-vinyl di-π-methane rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-thiopyran-4-one 1,1-dioxides are affected by their substituents. Ionization constants of substituted thiopyran 1,1-dioxides have been determined, indicating that the corresponding anions are particularly stable . The electro-catalyzed multicomponent synthesis of 4H-thiopyran derivatives highlights the environmentally benign nature of these compounds, with clean synthesis and atom economy being attractive features . Additionally, a regioselective heteroannulation protocol has been developed for the synthesis of highly functionalized 4H-thiopyrans, demonstrating the versatility and reactivity of these compounds .
Scientific Research Applications
Oxidation Products and Structural Peculiarities : Kozhevnikova and Kharchenko (1985) found that the degree of substitution on the thiopyran ring affects whether oxidation at the sulfur atom occurs, leading to the formation of 1,1-dioxide, or dehydrogenation at the C(4) position. This study identified structural peculiarities that promote the conversion to 1,1-dioxides (Kozhevnikova & Kharchenko, 1985).
Halogenation and Reactivity : Ried and Bopp (1978) investigated the chlorination and bromination of 4H-thiopyran-4-one 1,1-dioxide and its derivatives. They found that the halogen derivatives are extremely sensitive to bases and not prone to substitution reactions, which indicates specific reactivity and stability characteristics (Ried & Bopp, 1978).
Photorearrangement and Stereoisomerism : Jafarpour and Pirelahi (2006) explored the photochemical behavior of various 4H-thiopyran-1,1-dioxides, focusing on the formation of stereoisomeric bicyclic photoproducts. This study contributes to the understanding of photoreactions and the potential for creating specific isomers (Jafarpour & Pirelahi, 2006).
Synthesis of Cyclic Sulfones : Hatial et al. (2015) reported a base-induced process for synthesizing 4,5-disubstituted 2H-thiopyran 1,1-dioxides from eneyne sulfones. This work contributes to the methods of synthesizing cyclic sulfones, which are important in various chemical syntheses (Hatial et al., 2015).
Medicinal Chemistry Applications : Hugelshofer et al. (2021) developed a scalable preparation method for various 4,4-disubstituted cyclic sulfone derivatives, including 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide. These compounds are important building blocks in medicinal chemistry (Hugelshofer et al., 2021).
Antimicrobial Properties : Firouzzade Pasha et al. (2017) synthesized and characterized various thiopyran derivatives, including their 1,1-dioxides, and evaluated their antimicrobial activities. Thiopyran 1,1-dioxides showed effectiveness against certain bacteria, indicating their potential in antimicrobial applications (Firouzzade Pasha et al., 2017).
properties
IUPAC Name |
1,1-dioxothiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDZQUZHVVTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304572 | |
Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-thiopyran-4-one 1,1-dioxide | |
CAS RN |
17396-38-2 | |
Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17396-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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